

# Application Note: Comprehensive Spectroscopic Characterization of 6-Methoxy-5-nitropicolinic Acid

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## Compound of Interest

Compound Name: 6-Methoxy-5-nitropicolinic acid

CAS No.: 475272-62-9

Cat. No.: B1371268

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## Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **6-Methoxy-5-nitropicolinic acid** (CAS No. 475272-62-9), a key heterocyclic building block in contemporary drug discovery and materials science. Recognizing the limited availability of public domain spectral data for this compound, this document outlines detailed, field-proven protocols for acquiring and interpreting data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed to be self-validating, ensuring researchers can confidently ascertain the identity, purity, and structural integrity of their synthesized or procured material. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

## Introduction: The Scientific Imperative for Characterization

**6-Methoxy-5-nitropicolinic acid** is a substituted pyridine derivative whose structural motifs—a carboxylic acid, a methoxy group, and a nitro group—impart a unique electronic and steric profile. These features make it a valuable precursor for synthesizing complex molecules with potential therapeutic activity. The precise arrangement of these functional groups governs the molecule's reactivity, coordination chemistry, and ultimately, its biological function. Therefore, unambiguous confirmation of its structure and purity is a non-negotiable prerequisite for its use in any research or development pipeline.

This application note serves as a practical guide, moving beyond theoretical principles to provide robust, step-by-step protocols. The causality behind experimental choices is explained, empowering the analyst to not only execute the methods but also to troubleshoot and adapt them as necessary.

## Molecular and Physicochemical Profile

Before embarking on spectroscopic analysis, a foundational understanding of the compound's properties is essential for selecting appropriate solvents and handling procedures.

Property	Value	Source
CAS Number	475272-62-9	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub>	[2]
Molecular Weight	198.13 g/mol	[2]
Functional Groups	Carboxylic Acid, Methoxy Ether, Nitro Group, Pyridine Ring	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

## UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides critical information about the conjugated  $\pi$ -electron systems within the molecule. The pyridine ring, substituted with both an electron-donating group (-OCH<sub>3</sub>) and an electron-withdrawing group (-NO<sub>2</sub>), is expected to exhibit distinct absorption bands.

## Rationale for Analysis

The analysis aims to determine the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ), which are characteristic of the molecule's electronic structure. This data is useful for quantitative analysis (e.g., via a Beer-Lambert law calibration curve) and for monitoring reaction kinetics or purity. Aromatic systems and compounds with  $\pi$ -bonds and lone pairs of electrons are known to produce identifiable peaks in the UV-Vis region.[3]

## Experimental Protocol

- Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are suitable choices. The solvent must not react with the analyte and should have a UV cutoff wavelength below the expected absorbance of the compound.
- Sample Preparation:
  - Prepare a stock solution of **6-Methoxy-5-nitropicolinic acid** in the chosen solvent (e.g., 1 mg/mL).
  - From the stock solution, prepare a dilute solution (e.g., 10  $\mu\text{g/mL}$ ). The final concentration should yield an absorbance reading between 0.3 and 1.0 A.U. for optimal accuracy.
- Instrumentation and Acquisition:
  - Use a dual-beam spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to serve as the reference (blank).
  - Fill a matched quartz cuvette with the sample solution.
  - Scan a wavelength range from 200 to 400 nm.[3]
  - Record the spectrum and identify the  $\lambda_{\text{max}}$  values.

## Expected Spectral Features

Based on the substituted aromatic structure, we anticipate two primary absorption bands:

- A high-energy band ( $\pi \rightarrow \pi^*$ ) around 220-280 nm, characteristic of the pyridine ring.
- A lower-energy band ( $n \rightarrow \pi^*$ ) at longer wavelengths, potentially >300 nm, arising from the nitro and carbonyl groups, whose exact position is influenced by the combined electronic effects of all substituents.

## Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for confirming the presence of key functional groups, providing a molecular "fingerprint."

### Rationale for Analysis

Each functional group in **6-Methoxy-5-nitropicolinic acid** has a characteristic vibrational frequency. The IR spectrum will provide direct evidence for the O-H of the carboxylic acid, the C=O carbonyl, the N-O stretches of the nitro group, the C-O ether linkage, and the aromatic C=C and C-H bonds of the pyridine ring.

### Experimental Protocol

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
  - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
  - Place a small amount of the solid powder directly onto the crystal.
  - Apply pressure using the anvil to ensure good contact.
- **Instrumentation and Acquisition:**
  - Acquire the spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .

- Co-add at least 16 scans to achieve a good signal-to-noise ratio.
- Process the data (e.g., baseline correction, ATR correction if necessary).

## Table of Expected Vibrational Frequencies

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3300 - 2500	Broad	O-H stretch (Carboxylic acid)	The broadness is due to hydrogen bonding between carboxylic acid dimers.[4]
~1720 - 1680	Strong	C=O stretch (Carboxylic acid)	Conjugation with the pyridine ring may shift this to the lower end of the range.
~1560 & ~1350	Strong	N-O asymmetric & symmetric stretch (Nitro group)	These are two distinct, strong bands characteristic of the -NO <sub>2</sub> group.[5]
~1600 & ~1475	Medium-Weak	C=C & C=N stretches (Pyridine ring)	Aromatic ring vibrations.
~1250 & ~1050	Strong	C-O-C asymmetric & symmetric stretch (Methoxy ether)	Characteristic ether linkage vibrations.
~3100 - 3000	Weak	Aromatic C-H stretch	C-H bonds on the pyridine ring.
~2950	Weak	Aliphatic C-H stretch	C-H bonds of the methoxy group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR is the most powerful technique for definitive structure elucidation in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for a complete assignment.

## Rationale for Analysis

$^1\text{H}$  NMR will reveal the number of distinct proton environments, their chemical shifts (electronic environment), their integration (proton count), and their coupling patterns (neighboring protons).  $^{13}\text{C}$  NMR provides information on all unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular structure.

## Experimental Workflow Diagram



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Caption: Standard workflow for NMR spectroscopic analysis.

## Protocol and Expected Spectra

- Sample Preparation:
  - Accurately weigh 5-10 mg of **6-Methoxy-5-nitropicolinic acid**.
  - Dissolve in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ ), which can solubilize the carboxylic acid.[6]
  - Add a small amount of Tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
  - Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy (400 MHz, DMSO- $d_6$ ):

- Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a high chemical shift, typically >13 ppm, due to the acidic nature and hydrogen bonding.
- Pyridine Ring Protons (2H): There are two protons on the pyridine ring. They will appear as two distinct signals (doublets or singlets depending on coupling) in the aromatic region, likely between 8.0 and 9.0 ppm. The electron-withdrawing nitro and carboxyl groups will shift these protons downfield.
- Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet integrating to 3 protons is expected, likely in the range of 3.9 - 4.2 ppm.
- <sup>13</sup>C NMR Spectroscopy (101 MHz, DMSO-d<sub>6</sub>):
  - Seven distinct carbon signals are expected.[6]
  - Carboxylic Carbon (-COOH): The carbonyl carbon will be significantly downfield, expected around 165 ppm.
  - Pyridine Ring Carbons (5C): These will appear in the aromatic region (approx. 120-160 ppm). The carbons directly attached to the electronegative nitro group (C5) and methoxy group (C6) will have characteristic shifts.
  - Methoxy Carbon (-OCH<sub>3</sub>): This aliphatic carbon will appear upfield, typically around 55-60 ppm.[7]

## Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS is the definitive technique for determining the molecular weight of a compound and can provide evidence for its elemental composition through high-resolution measurements.

## Rationale for Analysis

Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it can be readily ionized in solution. Analysis in both positive and negative ion modes can provide complementary information. High-Resolution Mass Spectrometry (HRMS) is crucial for

confirming the molecular formula by measuring the mass-to-charge ratio ( $m/z$ ) with high precision.[8]

## Experimental Workflow Diagram



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Caption: General workflow for Mass Spectrometry analysis.

## Protocol and Expected Results

- Sample Preparation:
  - Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like 50:50 methanol/water.
  - For positive ion mode ESI, adding 0.1% formic acid can aid protonation. For negative ion mode, the carboxylic acid should deprotonate readily without additives.[9][10]
- Instrumentation and Acquisition (ESI-TOF or ESI-QTOF):
  - Infuse the sample directly or via an LC system into the ESI source.
  - Acquire spectra in both negative and positive ion modes.
  - Negative Ion Mode (ESI-): This is expected to be the most sensitive mode due to the acidic proton. The primary ion observed should be the deprotonated molecule,  $[M-H]^-$ .
    - Theoretical  $m/z$  for  $C_7H_5N_2O_5^-$ : 197.0198
  - Positive Ion Mode (ESI+): The protonated molecule,  $[M+H]^+$ , may also be observed.

- Theoretical m/z for  $C_7H_7N_2O_5^+$ : 199.0355
- Data Interpretation:
  - The primary goal is to find the experimental m/z that matches the theoretical value for the molecular ion.
  - In a high-resolution instrument, the measured mass should be within 5 ppm of the theoretical mass to confidently confirm the elemental composition.

## Conclusion

The orthogonal application of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a robust and cross-validated characterization of **6-Methoxy-5-nitropicolinic acid**. By following the detailed protocols within this guide, researchers can reliably verify the structural identity and purity of their material, ensuring the integrity and reproducibility of their subsequent scientific investigations. The provided expected spectral data serves as a benchmark for successful analysis.

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